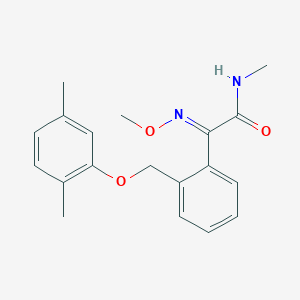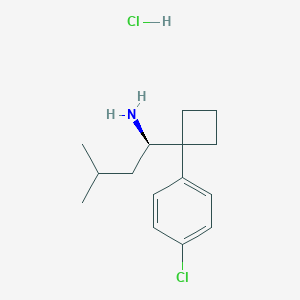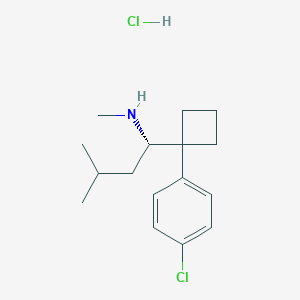
Acide décanoïque-1,2-13C2
Vue d'ensemble
Description
Applications De Recherche Scientifique
(1,2-13C2)decanoic acid is widely used in scientific research for various applications, including:
Lipid Metabolism Studies: Used to study the synthesis, breakdown, and transport of fatty acids within cells and organisms.
Metabolic Flux Analysis (MFA): Utilized as a stable isotope tracer to quantify the rates of metabolic reactions within biological systems.
Prebiotic Membrane Studies: Investigates the self-assembly of decanoic acid into vesicles under prebiotic conditions, providing insights into the origin of life.
Biofuel Research: Explored for its potential in the production of biodiesel from renewable resources.
Mécanisme D'action
Target of Action
Decanoic acid-1,2-13C2, also known as Capric acid-1,2-13C2, is a medium-chain fatty acid . Its primary targets are the c-Met signaling cascades in hepatocellular carcinoma (HCC) cells . The c-Met pathway plays a crucial role in tumor growth and progression in HCC .
Mode of Action
Decanoic acid-1,2-13C2 exhibits profound anti-tumor effects on human HCC through the suppression of HGF/c-Met signaling cascades . It inhibits HGF-induced activation of c-Met and its downstream signals . This interaction results in the induction of apoptotic cell death and the inhibition of the expression of various tumorigenic proteins .
Biochemical Pathways
The c-Met signaling pathway is the primary biochemical pathway affected by Decanoic acid-1,2-13C2 . The suppression of this pathway leads to the inhibition of tumor growth and progression in HCC . The downstream effects include the induction of apoptotic cell death and the inhibition of the expression of various tumorigenic proteins .
Pharmacokinetics
It’s known that medium-chain fatty acids like decanoic acid-1,2-13c2 are generally rapidly and efficiently absorbed in the gastrointestinal tract .
Result of Action
The result of Decanoic acid-1,2-13C2’s action is the suppression of tumor growth and progression in HCC . It induces apoptotic cell death and inhibits the expression of various tumorigenic proteins . Moreover, it attenuates tumor growth and lung metastasis in the HCC mouse model .
Action Environment
The action, efficacy, and stability of Decanoic acid-1,2-13C2 can be influenced by various environmental factors. It’s important to note that this compound should only be used by those persons trained in the safe handling of hazardous chemicals .
Analyse Biochimique
Biochemical Properties
Decanoic acid-1,2-13C2 plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes, including acyl-CoA synthetase, which activates decanoic acid by converting it into decanoyl-CoA. This activated form can then enter the β-oxidation pathway, where it is broken down to produce acetyl-CoA, a key molecule in energy production . Additionally, decanoic acid-1,2-13C2 interacts with proteins involved in mitochondrial function, influencing the production of ketone bodies, which serve as alternative energy sources .
Cellular Effects
Decanoic acid-1,2-13C2 has been shown to affect various types of cells and cellular processes. In neuronal cells, it enhances mitochondrial function and increases the number of mitochondria, potentially optimizing cellular energy production . This compound also influences cell signaling pathways, such as the activation of peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism . Furthermore, decanoic acid-1,2-13C2 impacts cellular metabolism by promoting the production of ketone bodies, which can be used as an energy source during periods of low glucose availability .
Molecular Mechanism
At the molecular level, decanoic acid-1,2-13C2 exerts its effects through several mechanisms. It binds to and activates PPARs, which are nuclear receptors that regulate the expression of genes involved in fatty acid metabolism . This activation leads to increased β-oxidation and ketogenesis. Additionally, decanoic acid-1,2-13C2 can inhibit the activity of enzymes such as histone deacetylases (HDACs), which play a role in gene expression regulation . By inhibiting HDACs, decanoic acid-1,2-13C2 can alter the expression of genes involved in cellular metabolism and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of decanoic acid-1,2-13C2 can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to decanoic acid-1,2-13C2 can enhance mitochondrial function and increase ketone body production . Long-term exposure may lead to alterations in gene expression and cellular metabolism, potentially affecting cell viability and function . Studies have shown that decanoic acid-1,2-13C2 can be degraded over time, which may influence its long-term effects on cells .
Dosage Effects in Animal Models
The effects of decanoic acid-1,2-13C2 vary with different dosages in animal models. At low doses, it can enhance mitochondrial function and increase ketone body production without causing significant adverse effects . At high doses, decanoic acid-1,2-13C2 may exhibit toxic effects, such as liver damage and alterations in lipid metabolism . Threshold effects have been observed, where the beneficial effects of decanoic acid-1,2-13C2 are seen at lower doses, while higher doses lead to toxicity and adverse outcomes .
Metabolic Pathways
Decanoic acid-1,2-13C2 is involved in several metabolic pathways, primarily in the β-oxidation of fatty acids. It is converted into decanoyl-CoA by acyl-CoA synthetase, which then enters the β-oxidation pathway to produce acetyl-CoA . This acetyl-CoA can be used in the citric acid cycle to generate ATP or in ketogenesis to produce ketone bodies . Decanoic acid-1,2-13C2 also interacts with enzymes such as carnitine palmitoyltransferase, which facilitates its transport into mitochondria for β-oxidation .
Transport and Distribution
Within cells, decanoic acid-1,2-13C2 is transported and distributed by various transporters and binding proteins. It can be transported into cells via fatty acid transport proteins (FATPs) and then activated by acyl-CoA synthetase . Once activated, decanoic acid-1,2-13C2 is transported into mitochondria by carnitine palmitoyltransferase for β-oxidation . The compound can also bind to albumin in the bloodstream, facilitating its distribution to different tissues .
Subcellular Localization
Decanoic acid-1,2-13C2 is primarily localized in the mitochondria, where it undergoes β-oxidation to produce acetyl-CoA . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to mitochondria . The activity and function of decanoic acid-1,2-13C2 are closely linked to its mitochondrial localization, as this is where it exerts its effects on energy production and cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1,2-13C2)decanoic acid is primarily synthesized through the oxidation of the corresponding aldehyde, decanal. The aldehyde can be obtained by the hydroformylation of 1-nonene. The reaction conditions typically involve the use of a catalyst and controlled temperature and pressure to ensure the desired isotopic labeling.
Industrial Production Methods: Industrial production of decanoic acid-1,2-13C2 involves large-scale oxidation processes, often using air or oxygen as the oxidizing agent. The process is optimized to achieve high yields and purity of the labeled compound, which is essential for its use in scientific research .
Analyse Des Réactions Chimiques
Types of Reactions: (1,2-13C2)decanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to decanoic acid derivatives.
Reduction: Formation of decanol.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Esterification: Often employs catalysts like sulfuric acid or Amberlyst 15 in the presence of ethanol.
Major Products:
Oxidation: Decanoic acid derivatives.
Reduction: Decanol.
Esterification: Ethyl decanoate.
Comparaison Avec Des Composés Similaires
Decanoic acid-10-13C: Another isotopically labeled form of decanoic acid.
Hexanoic acid-1,2-13C2: A shorter-chain fatty acid with similar labeling.
Octanoic-d15 acid: A medium-chain fatty acid with deuterium labeling.
Uniqueness: (1,2-13C2)decanoic acid is unique due to its specific isotopic labeling at the 1 and 2 positions, making it particularly useful for detailed metabolic studies and tracing the fate of carbon atoms in biochemical pathways .
Propriétés
IUPAC Name |
(1,2-13C2)decanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-OJJJIBSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584355 | |
| Record name | (1,2-~13~C_2_)Decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-30-2 | |
| Record name | (1,2-~13~C_2_)Decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287111-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)




![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)
